4,6-Difluoronicotinamide
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Overview
Description
4,6-Difluoronicotinamide is a fluorinated derivative of nicotinamide, characterized by the presence of two fluorine atoms at the 4th and 6th positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoronicotinamide typically involves the fluorination of nicotinamide derivatives. One common method is the nucleophilic substitution reaction where fluorine atoms are introduced using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow reactors and microwave-assisted synthesis are often employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoronicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated pyridine oxides.
Reduction: Reduction reactions can convert it into fluorinated amines or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds under anhydrous conditions.
Major Products:
Scientific Research Applications
4,6-Difluoronicotinamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antifungal and antibacterial properties, making it a candidate for drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties
Mechanism of Action
The mechanism of action of 4,6-Difluoronicotinamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4,6-Difluoronicotinamide can be compared with other fluorinated nicotinamide derivatives and similar compounds:
Similar Compounds: 4-Fluoronicotinamide, 6-Fluoronicotinamide, and other difluorinated pyridine derivatives.
Uniqueness: The dual fluorination at the 4th and 6th positions imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds
Properties
Molecular Formula |
C6H4F2N2O |
---|---|
Molecular Weight |
158.11 g/mol |
IUPAC Name |
4,6-difluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H4F2N2O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11) |
InChI Key |
VKYVWDKNOIQOGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)C(=O)N)F |
Origin of Product |
United States |
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